C19H17FN4OS
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Overview
Description
C19H17FN4OS is a chemical compound that belongs to the class of thiazole derivatives. It has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Scientific Research Applications
Neurodegenerative Disease Research
The compound’s relevance in neurodegenerative diseases such as Parkinson’s, Huntington’s, and Alzheimer’s is significant due to its action on tropomyosin receptor kinases (TrkA/B/C). These kinases are involved in neuronal survival and plasticity, and their dysregulation is a hallmark of these diseases . The compound can be used to develop positron emission tomography (PET) imaging probes for in vivo exploration of TrkA/B/C expression and signaling, providing insights into the progression and treatment efficacy of neurodegenerative conditions.
Oncology
In the realm of cancer research, TrkA/B/C is known to drive tumorigenesis and metastatic potential in various human cancers. By inhibiting these kinases, C19H17FN4OS could serve as a therapeutic agent or a research tool to understand cancer biology better. Its application in creating PET imaging probes also allows for the non-invasive study of tumor progression and response to therapies .
Drug Design and Discovery
The pyrrolidine ring present in C19H17FN4OS is a versatile scaffold in drug discovery. It allows for the efficient exploration of pharmacophore space due to its sp3-hybridization and contributes to the stereochemistry of molecules. The compound’s structure can guide the design of new drugs with different biological profiles, particularly in targeting enantioselective proteins .
Electrochemical Applications
While not directly related to C19H17FN4OS , the study of two-dimensional manganese-based materials in electrochemistry highlights the potential for similar compounds to be used in energy storage and catalysis. The compound’s structural features, such as the thiophene ring, could be explored for electrochemical applications, given the interest in heteroatomic compounds in this field .
Pharmacokinetics and ADME/Tox Studies
The compound’s pyrrolidine ring and its derivatives can be used to modify physicochemical parameters to obtain optimal ADME/Tox results for drug candidates. This includes studying the absorption, distribution, metabolism, excretion, and toxicity profiles of new drugs .
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The targets of such compounds can vary widely, but they often interact with proteins or enzymes in the body. The specific targets would depend on the exact structure of the compound and its functional groups.
Pharmacokinetics
The pharmacokinetics of a compound describe how it is absorbed, distributed, metabolized, and excreted by the body . Factors such as the compound’s size, charge, and hydrophobicity can influence these properties. For instance, the pyrrolidine ring in this compound could potentially enhance its bioavailability due to its non-planarity .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules . Additionally, factors like the compound’s formulation and route of administration can also impact its effectiveness.
properties
IUPAC Name |
N-[1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4OS/c20-15-5-2-1-4-14(15)16-7-8-18(23-22-16)24-10-9-13(12-24)21-19(25)17-6-3-11-26-17/h1-8,11,13H,9-10,12H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BANLVWFAJODBEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC=CS2)C3=NN=C(C=C3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}thiophene-2-carboxamide |
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